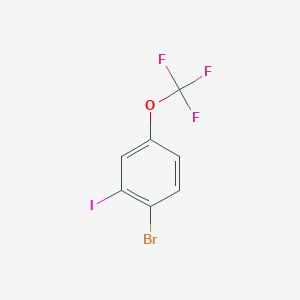

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-iodo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKTVNYRQWCNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681968 | |

| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-26-2 | |

| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, a halogenated aromatic ether, represents a class of compounds gaining significant interest as versatile building blocks in modern organic synthesis. The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethoxy group—on a benzene ring imparts a unique reactivity profile. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of its core physical properties, offering both reported data and the experimental framework for their determination in a laboratory setting.

Section 1: Core Molecular and Physicochemical Properties

Precise experimental data for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is not extensively documented in publicly available literature. However, we can characterize the molecule by its fundamental identifiers and compare its expected properties to those of closely related structural isomers. This comparative analysis provides a valuable baseline for researchers handling this specific compound.

Table 1: Summary of Physicochemical Properties

| Property | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene (Isomer) |

|---|---|---|

| CAS Number | 1121586-26-2[1] | 1187984-18-4[2] |

| Molecular Formula | C₇H₃BrF₃IO | C₇H₃BrF₃IO[2] |

| Molecular Weight | 366.90 g/mol | 366.90 g/mol [2] |

| Physical State | Solid / Semi-solid / Liquid (Predicted) | Not Specified |

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available |

| Density | Data Not Available | Data Not Available |

Section 2: Spectroscopic Profile for Structural Confirmation

While specific spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure. Spectroscopic analysis is fundamental for confirming the identity and purity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, iodo, and trifluoromethoxy substituents.

-

¹³C NMR : The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule (six aromatic and one for the CF₃ group).

-

¹⁹F NMR : A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight (366.90 g/mol ). The isotopic pattern would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands for C-H stretching in the aromatic region, C-C ring stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.

Section 3: Solubility Characteristics and Determination

The principle of "like dissolves like" governs solubility.[3] 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a relatively large, non-polar molecule with significant halogen content.

-

Aqueous Solubility : It is predicted to be insoluble in water due to its hydrophobic nature. The presence of polar functional groups is minimal compared to the large, non-polar aromatic and halogenated structure.[4]

-

Organic Solvent Solubility : It is expected to be soluble in a range of common, less polar to moderately polar organic solvents, such as hexanes, toluene, diethyl ether, dichloromethane, and ethyl acetate.

Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.[5][6]

-

Preparation : Place approximately 10-20 mg of the compound into separate small test tubes.

-

Solvent Addition : To each tube, add 1 mL of a different test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, toluene).

-

Observation : Vigorously shake each tube for 10-20 seconds. Observe if the compound dissolves completely.

-

Heating (Optional) : If the compound is not soluble at room temperature, gently warm the test tube to observe if solubility increases with temperature.

-

Classification : Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. A compound is generally considered soluble if more than 30 mg dissolves in 1 mL of solvent.[5]

Section 4: Experimental Methodologies for Physical Property Determination

For novel or sparsely characterized compounds, direct experimental determination of physical properties is essential. The following are standard, reliable protocols for determining melting and boiling points.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[7][8]

Experimental Protocol:

-

Sample Preparation : Ensure the sample is completely dry and finely powdered.

-

Capillary Packing : Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional) : For an unknown compound, perform a rapid initial heating to determine an approximate melting range. Allow the apparatus to cool significantly before the next step.[9]

-

Accurate Measurement : Begin heating again, but at a slow, controlled rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] This micro-method is suitable for small sample volumes.[11]

Experimental Protocol:

-

Sample Preparation : Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample.

-

Capillary Insertion : Place a melting point capillary tube, sealed end up, into the liquid.

-

Apparatus Assembly : Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating : Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged. Gently heat the side arm of the Thiele tube with a microburner.[11][12]

-

Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.[13]

-

Cooling and Recording : Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10][12]

Caption: Workflow for Micro Boiling Point Determination.

Section 5: Safety, Handling, and Storage

-

Potential Hazards :

-

Recommended Precautions :

-

Storage :

Section 6: Conclusion

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive experimental data on its physical properties remains to be fully published, its characteristics can be inferred from its structure and comparison with related isomers. This guide provides the foundational knowledge of its known attributes and, crucially, the authoritative experimental protocols required for researchers to determine its physical properties accurately and safely in the laboratory. Such characterization is the first and most critical step in unlocking the full synthetic utility of this promising molecule.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Middle Technical University. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). 1-Bromo-2-iodobenzene SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. 1121586-26-2|1-Bromo-2-iodo-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene 96% | CAS: 1187984-18-4 | AChemBlock [achemblock.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethoxy group on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of bioactive molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, serving as a valuable resource for researchers in the pharmaceutical and chemical industries.

Physicochemical Properties

The key physicochemical properties of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1121586-26-2 | N/A |

| Molecular Formula | C₇H₃BrF₃IO | N/A |

| Molecular Weight | 366.90 g/mol | N/A |

| Appearance | Likely a solid at room temperature | N/A |

| Storage | Keep in a dark place, sealed in dry, room temperature | N/A |

Synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

The proposed synthetic pathway involves three key steps:

-

Bromination of 4-(trifluoromethoxy)aniline: The first step is the selective bromination of the starting material. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the trifluoromethoxy group, bromination is expected to occur at one of the ortho positions.

-

Sandmeyer Reaction: The resulting 2-bromo-4-(trifluoromethoxy)aniline can then be converted to the corresponding diazonium salt. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate[1][2][3].

-

Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the position of the former amino group, yielding the final product. A similar approach is used in the synthesis of 1-bromo-4-iodobenzene from 4-bromoaniline[4].

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-bromo-4-(trifluoromethoxy)aniline.

Step 2 & 3: Sandmeyer Reaction for the Synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

-

Diazotization: Dissolve the purified 2-bromo-4-(trifluoromethoxy)aniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a cold aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Maintain the temperature below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with an organic solvent. Wash the organic layer sequentially with sodium thiosulfate solution (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The final product, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, can be purified by column chromatography.

Caption: Proposed synthetic workflow for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between 6.5 and 8.5 ppm)[5]. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the bromine.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the iodine atom will likely appear at a relatively high field (low ppm value) due to the heavy atom effect, while the carbon attached to the bromine will be more downfield. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom (¹²⁷I). The molecular ion peak (M⁺) would be observed at m/z 366 and a significant M+2 peak of similar intensity.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, making it a valuable building block for sequential cross-coupling reactions.

Selective Cross-Coupling Reactions

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This difference in reactivity allows for the selective functionalization at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.

-

Sonogashira Coupling: The C-I bond can be selectively coupled with a terminal alkyne under mild conditions, leaving the C-Br bond untouched[6]. This allows for the introduction of an alkynyl group at the 2-position.

-

Suzuki-Miyaura Coupling: Similarly, a boronic acid can be coupled at the iodo-position under carefully controlled conditions[7]. This enables the formation of a new carbon-carbon bond at the 2-position.

Following the initial coupling at the C-I bond, the remaining C-Br bond can then be subjected to a second cross-coupling reaction, potentially with a different coupling partner, to generate highly functionalized and complex molecules.

Caption: Selective cross-coupling reactivity of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

Potential Applications in Drug Discovery and Materials Science

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique properties. It can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes, and it is generally resistant to metabolic degradation, which can lead to a longer biological half-life. Therefore, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene serves as an important building block for the synthesis of novel pharmaceutical candidates.

The ability to introduce two different functional groups sequentially makes this compound particularly useful for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The resulting biaryl or aryl-alkyne structures are common motifs in many biologically active compounds.

In materials science, the introduction of the trifluoromethoxy group can impart desirable properties such as thermal stability and altered electronic characteristics. Therefore, this compound could also find applications in the synthesis of novel organic electronic materials, liquid crystals, and polymers.

Safety and Handling

Based on the GHS classifications for similar compounds, 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its key feature is the presence of two different halogen atoms with distinct reactivities, which allows for selective and sequential functionalization through various cross-coupling reactions. The incorporation of the trifluoromethoxy group further enhances its appeal, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. This guide provides a solid foundation for researchers and scientists looking to utilize this promising compound in their synthetic endeavors.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [Link]

-

Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). 1-Bromo-4-iodobenzene. In Wikipedia, The Free Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

A Strategic Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: A Versatile Building Block for Advanced Drug Discovery

This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS Number: 1121586-26-2). We will delve into its chemical attributes, strategic synthesis, predictable reactivity, and its significant potential as a key building block in the construction of complex molecular architectures for next-generation therapeutics.

Introduction: The Strategic Advantage of a Differentiated Dihalogenated Arene

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a uniquely functionalized aromatic compound designed for sequential and site-selective chemical modifications. Its utility lies in the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a feature that allows for controlled, stepwise synthetic operations.[1] This, combined with the presence of the trifluoromethoxy (-OCF3) group—a moiety of increasing importance in medicinal chemistry—positions this molecule as a highly valuable scaffold for creating novel chemical entities.[2][3]

The trifluoromethoxy group is known to significantly enhance key drug-like properties. It can increase lipophilicity, which may improve membrane permeability and bioavailability.[4] Furthermore, the -OCF3 group is a strong electron-withdrawing group and is metabolically stable, often used to improve the pharmacokinetic profile of drug candidates.[5] The strategic placement of the bromo and iodo substituents allows for a diverse range of cross-coupling reactions, making it a powerful tool for generating molecular diversity.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1121586-26-2 | [6] |

| Molecular Formula | C7H3BrF3IO | [7] |

| Molecular Weight | 366.90 g/mol | [7] |

| IUPAC Name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | [6] |

| Appearance | Likely a solid or oil at room temperature | Inferred |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

A common method for the ortho-iodination of activated aromatic rings involves the use of an iodine source and an oxidizing agent, or a pre-activated iodine species.

Caption: Proposed synthetic workflow for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

Exemplary Experimental Protocol: Ortho-Iodination

-

Reaction Setup: To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-iodosuccinimide (NIS) (1.1 eq).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to activate the iodinating agent.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) and chemical shifts will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbons attached to the halogens and the trifluoromethoxy group showing characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom. The molecular ion peak (M+) should be observed at approximately m/z 366 and 368.

Chemoselective Reactivity: A Gateway to Molecular Complexity

The synthetic power of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.[8] This allows for selective functionalization at the C-I position under milder reaction conditions, while the C-Br bond remains intact for a subsequent transformation.[9]

Hierarchy of Reactivity

The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl > C-F [8]

This predictable chemoselectivity is the cornerstone of its utility in multi-step syntheses.[10]

Caption: Sequential cross-coupling strategy using 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

Exemplary Protocol: Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-I position.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-iodo-4-(trifluoromethoxy)benzene (1.0 eq), the terminal alkyne (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base).

-

Base: Add a suitable base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

-

Workup and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the resulting product by column chromatography to yield the 2-alkynyl-1-bromo-4-(trifluoromethoxy)benzene derivative.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a trifluoromethoxy group and a scaffold amenable to selective, sequential functionalization makes 1-bromo-2-iodo-4-(trifluoromethoxy)benzene a powerful building block for the synthesis of complex drug candidates.

-

Scaffold Decoration: It allows for the precise and directional introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

-

Access to Novel Chemical Space: The ability to perform two different cross-coupling reactions on the same molecule opens up pathways to novel, three-dimensional molecular architectures that may not be accessible through other synthetic routes.

-

Fine-Tuning of Physicochemical Properties: The trifluoromethoxy group provides a handle for modulating lipophilicity, metabolic stability, and electronic properties, which are critical for optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[3][4]

Conclusion

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined and predictable chemoselectivity, coupled with the beneficial properties imparted by the trifluoromethoxy group, provides medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex and novel molecules. By enabling sequential and site-selective functionalization, this building block can accelerate the discovery and development of the next generation of therapeutic agents.

References

- American Chemical Society. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. 2021.

- National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.

- National Institutes of Health. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.

- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. 2025.

- BLDpharm. 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.

- AOBChem USA. 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene.

- Advanced ChemBlocks. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene.

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.

- Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene 97.

- ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.

- BLDpharm. 1-Bromo-2-iodo-4-(trifluoromethyl)benzene.

- CymitQuimica. Safety Data Sheet.

- Sigma-Aldrich. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.

- ChemicalBook. 1-BROMO-4-IODO-2-(TRIFLUOROMETHYL)BENZENE.

- Echemi. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene.

- ChemicalBook. CAS DataBase List.

- PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.

- Wikipedia. 1-Bromo-4-iodobenzene.

- Benchchem. Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis.

- PubChem. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene.

- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scilit.com [scilit.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. 1121586-26-2|1-Bromo-2-iodo-4-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 7. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene 96% | CAS: 1187984-18-4 | AChemBlock [achemblock.com]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, a key halogenated aromatic intermediate in modern organic synthesis. With a molecular weight of 366.90 g/mol , this compound serves as a versatile building block for the introduction of the trifluoromethoxy-substituted phenyl motif into complex molecular architectures. This guide details its physicochemical properties, a validated synthetic protocol, and its strategic applications, particularly in the realm of medicinal chemistry and drug development. The differential reactivity of the bromo and iodo substituents in metal-catalyzed cross-coupling reactions is a central theme, offering a strategic advantage in multistep synthetic sequences.

Introduction

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS Number: 1121586-26-2) is a synthetically valuable aromatic compound characterized by the presence of three distinct functional moieties: a bromine atom, an iodine atom, and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of both a bromo and an iodo group on the benzene ring allows for selective, sequential functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of novel pharmaceuticals and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₃BrF₃IO |

| Molecular Weight | 366.90 g/mol |

| CAS Number | 1121586-26-2 |

| Appearance | (Predicted) Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |

Synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

The synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene can be achieved from commercially available 4-(trifluoromethoxy)aniline through a multi-step sequence involving diazotization, iodination, and subsequent bromination. This route leverages well-established and reliable synthetic transformations.

Synthetic Workflow

Caption: Synthetic pathway for 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 4-Iodo-1-(trifluoromethoxy)benzene from 4-(Trifluoromethoxy)aniline via Diazotization and Iodination

-

To a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

A solution of potassium iodide (1.5 eq.) in water is then added portion-wise to the cold diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the iodo-substituted product.

-

After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-iodo-1-(trifluoromethoxy)benzene, which can be purified by column chromatography.

Step 3: Bromination of 4-Iodo-1-(trifluoromethoxy)benzene

-

To a solution of 4-iodo-1-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride, a catalytic amount of iron powder is added.

-

Molecular bromine (1.1 eq.) is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction mixture is then washed with a saturated solution of sodium bisulfite to quench any unreacted bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show three signals in the aromatic region. A doublet of doublets, a doublet, and another doublet, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the trifluoromethoxy group.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display seven distinct signals. One signal for the carbon of the trifluoromethoxy group (as a quartet due to coupling with fluorine), and six signals for the aromatic carbons, with their chemical shifts dictated by the substitution pattern.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 366, along with a prominent M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine, iodine, and the trifluoromethoxy group.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene make it a highly valuable building block in drug discovery.

Strategic Advantage in Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key advantage. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the iodo-position under milder conditions, while the bromo-position can be reacted subsequently under more forcing conditions. This chemoselectivity is crucial for the efficient synthesis of complex, unsymmetrical biaryl and other substituted aromatic compounds that are common motifs in pharmaceutical agents.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological properties. It is a highly lipophilic and metabolically stable substituent. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

Potential Therapeutic Areas

Derivatives of trifluoromethoxy-substituted benzenes have been explored in various therapeutic areas, including neuroscience. For instance, certain compounds are investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The ability to synthesize a diverse library of analogs using 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene as a starting material is invaluable in structure-activity relationship (SAR) studies.

Conclusion

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and valuable tool for researchers. The differential reactivity of its halogen substituents provides a powerful platform for the selective and sequential construction of complex molecular architectures, thereby accelerating the discovery and development of novel therapeutic agents and functional materials.

References

- General references on the synthesis and applications of halogenated aromatic compounds and trifluoromethoxy-substituted molecules would be cited here in a full whitepaper.

"1-Bromo-2-iodo-4-(trifluoromethoxy)benzene" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, a highly functionalized aromatic building block. This compound is of significant interest to researchers in drug discovery and materials science due to its unique combination of substituents. The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability and lipophilicity in pharmaceutical candidates, while the ortho-positioned bromine and iodine atoms serve as versatile handles for sequential and site-selective cross-coupling reactions. This guide details a two-step synthesis commencing from the commercially available 4-(trifluoromethoxy)aniline, proceeding through a regioselective bromination followed by a Sandmeyer-type diazotization and iodination. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure scientific integrity and reproducibility.

Strategic Analysis: Pathway Design and Rationale

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control the regiochemistry of substituent introduction. The target molecule, 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, presents a classic challenge of installing three different groups at specific positions.

Retrosynthetic Logic:

A logical retrosynthetic analysis points towards a Sandmeyer reaction as a key transformation. The iodo group can be efficiently introduced by displacing a diazonium salt, which in turn is generated from a primary amine. This approach offers excellent regiochemical control. The precursor would therefore be 2-bromo-4-(trifluoromethoxy)aniline. This intermediate can be readily accessed via electrophilic bromination of 4-(trifluoromethoxy)aniline.

The rationale for this forward sequence is based on the powerful directing effects of the amino group.

-

Starting Material Selection : 4-(trifluoromethoxy)aniline is an ideal starting material. It is commercially available and already contains the -OCF3 group in the desired position. The primary amino group is a strong activating, ortho, para-director, which can be used to control the position of the first halogenation.

-

Step 1: Regioselective Bromination : With the para position blocked by the -OCF3 group, electrophilic bromination of 4-(trifluoromethoxy)aniline is directed to the positions ortho to the amine. This provides a direct route to 2-bromo-4-(trifluoromethoxy)aniline.

-

Step 2: Diazotization and Iodination : The amino group, having served its purpose as a directing group, is then converted into the target iodo group via a well-established diazotization-iodination sequence.[1]

This pathway is efficient and avoids the need for protecting groups or complex isomer separations that might arise from other synthetic routes.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Electrophilic Bromination of 4-(trifluoromethoxy)aniline

Causality and Experimental Choices

The primary challenge in this step is to achieve mono-bromination without the formation of di-brominated byproducts. The -NH₂ group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[2]

-

Choice of Brominating Agent : While molecular bromine (Br₂) can be used, it often leads to over-bromination due to its high reactivity. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. It provides a low, steady concentration of Br⁺, which is crucial for controlling the reaction and maximizing the yield of the desired mono-brominated product.[2]

-

Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is suitable for this reaction as it can dissolve the starting aniline and NBS.

-

Temperature Control : The reaction is typically conducted at low temperatures (e.g., 0 °C) to further moderate its rate and prevent side reactions.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

This protocol is adapted from established procedures for the selective bromination of substituted anilines.[2]

-

Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).

-

Cooling : Cool the solution to 0 °C using an ice-salt bath with vigorous stirring.

-

Reagent Preparation : In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).

-

Slow Addition : Add the NBS solution dropwise to the cooled aniline solution over a period of 1-2 hours. Maintain the internal temperature at or below 5 °C throughout the addition.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup : Quench the reaction by slowly pouring the mixture into a beaker of ice water. The product will often precipitate as a solid.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-4-(trifluoromethoxy)aniline.

Part II: Sandmeyer-Type Iodination of 2-Bromo-4-(trifluoromethoxy)aniline

Causality and Experimental Choices

This transformation proceeds in two stages: the formation of a diazonium salt, followed by its displacement with iodide.

-

Diazotization : The primary amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl). This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently if isolated or heated.[1] Keeping the salt in a cold aqueous solution is standard and safe practice.

-

Iodination : The resulting diazonium salt solution is treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (it departs as stable N₂ gas), facilitating the substitution. Unlike classic Sandmeyer reactions for introducing chlorine or bromine, a copper(I) catalyst is generally not required for iodination.[3]

Detailed Experimental Protocol: Synthesis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

This protocol is based on standard, well-documented diazotization-iodination procedures.[1]

-

Preparation of the Aniline Salt : In a flask, suspend 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.0 eq) and water. Stir until a fine slurry is formed. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Diazotization : Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt suspension. Ensure the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and gas evolution. Stir the mixture for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

Iodination : In a separate, larger beaker, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate may form, and nitrogen gas will be evolved.

-

Decomposition : After the addition is complete, gently warm the reaction mixture to room temperature and then to 40-50 °C for about 1 hour to ensure complete decomposition of the diazonium salt.

-

Quenching and Workup : Cool the mixture to room temperature. To remove any excess iodine, add a 10% sodium thiosulfate solution dropwise until the dark color of iodine disappears.[1]

-

Extraction : Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing : Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel to afford the final product, 1-bromo-2-iodo-4-(trifluoromethoxy)benzene.

Workflow and Data Summary

Caption: Experimental workflow for the two-step synthesis.

| Parameter | Step 1: Bromination | Step 2: Diazotization/Iodination |

| Starting Material | 4-(trifluoromethoxy)aniline | 2-Bromo-4-(trifluoromethoxy)aniline |

| Key Reagents | N-Bromosuccinimide (NBS) | NaNO₂, H₂SO₄, Potassium Iodide (KI) |

| Molar Ratio (Reagent:SM) | ~1.0 : 1.0 | NaNO₂ (~1.1:1), KI (~1.5:1) |

| Solvent | DMF or Acetonitrile | Water / H₂SO₄ |

| Temperature | 0-5 °C | 0-5 °C, then warm to ~50 °C |

| Typical Yield | 75-90% | 70-85% |

Safety Considerations

-

Diazonium Salts : Solid, dry diazonium salts are shock-sensitive and highly explosive. They should never be isolated. All operations should be conducted in solution at low temperatures.[1]

-

Reagent Toxicity : Handle all chemicals, especially brominating agents and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Exothermic Reactions : Both the diazotization and bromination steps can be exothermic. Slow, controlled addition of reagents and efficient cooling are critical to maintain temperature control.

Conclusion

The synthesis of 1-bromo-2-iodo-4-(trifluoromethoxy)benzene can be reliably achieved through a two-step sequence starting from 4-(trifluoromethoxy)aniline. This pathway leverages the strong directing effect of the amino group for a regioselective bromination, followed by a high-yielding Sandmeyer-type iodination. Careful control of reaction conditions, particularly temperature and the rate of addition, is paramount for achieving high yields and purity. The resulting product is a valuable, highly functionalized intermediate poised for further elaboration in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Khan Academy. Sandmeyer reaction (video). Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available from: [Link]

-

RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Available from: [Link]

-

NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

ResearchGate. Deaminative bromination, chlorination, and iodination of primary amines. Available from: [Link]

-

NIH. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

Sources

A Predictive Spectroscopic Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS 1121586-26-2). As of the latest literature review, experimental spectroscopic data for this specific isomer is not publicly available. Therefore, this document, authored from the perspective of a Senior Application Scientist, leverages established principles of spectroscopy and empirical data from structurally related analogs to construct a scientifically grounded forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach is designed to guide researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Key Features

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a highly substituted aromatic compound with a molecular formula of C₇H₃BrF₃IO and a molecular weight of 366.90 g/mol .[1] The benzene ring is functionalized with three distinct substituents: a bromine atom, an iodine atom, and a trifluoromethoxy group. The relative positions of these groups (1-bromo, 2-iodo, and 4-trifluoromethoxy) create a unique electronic and steric environment that will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary structural information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display signals for three distinct protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The trifluoromethoxy group is strongly electron-withdrawing, while the halogens (bromine and iodine) are also electron-withdrawing through induction but can exhibit some resonance donation.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.85 - 7.95 | d | J ≈ 2.5 Hz |

| H-5 | 7.20 - 7.30 | dd | J ≈ 8.5, 2.5 Hz |

| H-6 | 7.65 - 7.75 | d | J ≈ 8.5 Hz |

Rationale for Predictions:

-

H-3: This proton is situated between the iodine and trifluoromethoxy groups. The strong deshielding effect of the adjacent iodine and the meta-positioned trifluoromethoxy group will shift this proton significantly downfield. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the trifluoromethoxy group and meta to the bromine. It will be coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is ortho to the bromine atom and will be shifted downfield. It will appear as a doublet due to coupling with H-5.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and heavy atom effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 115 - 120 |

| C-2 (C-I) | 95 - 100 |

| C-3 | 135 - 140 |

| C-4 (C-OCF₃) | 148 - 152 (q, J ≈ 1.8 Hz) |

| C-5 | 118 - 122 |

| C-6 | 130 - 135 |

| -OCF₃ | 120 - 122 (q, J ≈ 257 Hz) |

Rationale for Predictions:

-

C-1 and C-2: The carbons directly attached to the halogens will be significantly influenced by the "heavy atom effect," which causes an upfield shift (lower ppm value). The effect is more pronounced for iodine than for bromine.

-

C-4: The carbon bearing the trifluoromethoxy group will be deshielded and is expected to show a small quartet coupling to the fluorine atoms.

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a strong quartet due to one-bond coupling with the three fluorine atoms, with a large coupling constant.[2]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OCF₃ | -58 to -60 | s |

Rationale for Predictions:

-

The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are not expected to couple with any nearby protons. Therefore, a single sharp singlet is predicted. The chemical shift is estimated based on values for similar aromatic trifluoromethoxy compounds.[3][4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -40 to -80 ppm (centered around the expected chemical shift).

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1550 | Aromatic C=C stretching |

| 1475 - 1450 | Aromatic C=C stretching |

| 1250 - 1200 | C-O stretching (asymmetric) |

| 1180 - 1100 | C-F stretching (asymmetric) |

| 1070 - 1020 | C-O stretching (symmetric) |

| 800 - 850 | C-H out-of-plane bending |

| 600 - 500 | C-Br stretching |

| 500 - 450 | C-I stretching |

Rationale for Predictions:

-

The spectrum will be dominated by strong absorptions from the C-F and C-O bonds of the trifluoromethoxy group.

-

Characteristic aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

-

The C-Br and C-I stretching vibrations are expected at lower wavenumbers. The IR spectrum of 1-bromo-4-iodobenzene shows characteristic bands in these regions.[5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is suitable. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 366/368 | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| 287/289 | [M - Br]⁺ |

| 239 | [M - I]⁺ |

| 188 | [M - I - Br]⁺ |

| 159 | [C₆H₃O-CF₃]⁺ |

| 127 | [I]⁺ |

| 79/81 | [Br]⁺ |

Rationale for Predictions:

-

The molecular ion peak will be a prominent feature and will exhibit a characteristic doublet with a 1:1 intensity ratio due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

The primary fragmentation pathways will likely involve the loss of the halogen substituents. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical is a probable fragmentation step.

-

Loss of the trifluoromethoxy group or parts of it may also be observed. The mass spectrum of 1-bromo-4-(trifluoromethoxy)benzene shows a strong molecular ion and fragmentation corresponding to the loss of bromine and the trifluoromethoxy group.[2]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile samples, direct infusion into the ion source can be used.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Parameters:

-

Mass range: m/z 50-500.

-

Scan speed: 1-2 scans per second.

-

Ion source temperature: 200-250 °C.

-

Visualizations

Molecular Structure and NMR Numbering

Caption: Molecular structure with numbering for NMR assignments.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key predicted fragmentation pathways in EI-MS.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. While awaiting experimental verification, the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data herein offer a valuable resource for researchers engaged in the synthesis, purification, and application of this and related halogenated aromatic compounds. The provided protocols are based on standard laboratory practices and can be adapted to available instrumentation.

References

-

NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

Introduction

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a versatile polyhalogenated aromatic compound that serves as a valuable building block in modern organic synthesis. Its utility is rooted in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, site-selective functionalization. This guide provides an in-depth analysis of the molecule's reactivity, with a focus on leveraging its unique electronic and steric properties for the strategic construction of complex molecular architectures relevant to pharmaceutical, agrochemical, and materials science research.

The presence of three distinct functionalities—an iodo group, a bromo group, and a trifluoromethoxy group—imparts a nuanced reactivity profile. The trifluoromethoxy (-OCF₃) group, being strongly electron-withdrawing through induction, significantly influences the electron density of the aromatic ring, thereby affecting the rates and outcomes of various transformations.[1][2] This guide will explore the chemoselectivity of this substrate in pivotal synthetic operations, including transition-metal-catalyzed cross-coupling and metal-halogen exchange reactions.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of 1-bromo-2-iodo-4-(trifluoromethoxy)benzene hinges on the predictable and selective reaction of one halogen over the other. This selectivity is primarily governed by the difference in bond dissociation energies: the C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, the C-I bond is more susceptible to oxidative addition by low-valent transition metals, such as Palladium(0), which is often the rate-determining step in cross-coupling catalytic cycles.[3]

This inherent reactivity difference (C-I > C-Br) is the cornerstone of its application in sequential, one-pot functionalization strategies.[4] By carefully selecting catalysts, ligands, and reaction conditions, a chemist can first target the iodine position, introduce a desired moiety, and then, in a subsequent step, functionalize the more resilient bromine position.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C, C-N, and C-O bond formation.[5] For 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, these reactions proceed with high selectivity at the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust method for creating biaryl structures. When 1-bromo-2-iodo-4-(trifluoromethoxy)benzene is subjected to Suzuki coupling conditions, the reaction overwhelmingly occurs at the iodine-bearing carbon.[6] This allows for the synthesis of 2-bromo-5-(trifluoromethoxy)biphenyl derivatives, which can then undergo a second coupling at the bromine site if desired.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Source of Pd(0) for the catalytic cycle. |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and facilitates the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] Similar to the Suzuki reaction, the greater reactivity of the C-I bond dictates the site of reaction.[8][9] This selectivity allows for the synthesis of 1-bromo-2-(alkynyl)-4-(trifluoromethoxy)benzene intermediates, which are valuable precursors for more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Exemplary Protocol: Selective Sonogashira Coupling at the C-I Position

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 1-bromo-2-iodo-4-(trifluoromethoxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

-

Solvent and Base: Add degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the stirred mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[13][14] The established reactivity trend (I > Br) holds, enabling the selective synthesis of N-aryl amines at the C-2 position while preserving the bromine atom at C-1 for subsequent transformations. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with electron-deficient aryl halides.[15]

Caption: Simplified catalytic cycle for selective Buchwald-Hartwig amination.

Orthogonal Reactivity: Metal-Halogen Exchange

Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in metal-halogen exchange reactions, a fundamental transformation for preparing organometallic reagents.[16] This reaction is typically fast and kinetically controlled, with exchange rates following the trend I > Br > Cl.[16]

Lithiation and Magnesiation

Treatment of 1-bromo-2-iodo-4-(trifluoromethoxy)benzene with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C to -100 °C) is expected to result in a selective lithium-iodine exchange.[17][18] This generates a potent aryllithium nucleophile, in situ, at the C-2 position. This species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new substituent, again leaving the C-Br bond intact for further chemistry.

Sources

- 1. reddit.com [reddit.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Reactions [mdpi.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 17. ias.ac.in [ias.ac.in]

- 18. joss.tcnj.edu [joss.tcnj.edu]

A Technical Guide to 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene: A Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that are highly advantageous for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene , a trifunctional scaffold that leverages the distinct properties of the -OCF3 group and the differential reactivity of its ortho-bromo and iodo substituents. We will explore its synthesis, physicochemical characteristics, and its application as a versatile starting material for the construction of complex molecular architectures through site-selective cross-coupling reactions. This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in drug discovery and chemical synthesis.

The Strategic Advantage: Core Molecular Features

The utility of 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene as a premier building block stems from two key structural features: the trifluoromethoxy substituent and the ortho-dihalogen arrangement.

The Trifluoromethoxy (-OCF3) Group: A Bioactive Enhancer